3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine
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Description
3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine is a useful research compound. Its molecular formula is C16H23N5O3S and its molecular weight is 365.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets
Mode of Action
The exact mode of action of this compound is currently unknown. Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and the biological activities of targets bearing a pyrazole moiety . This suggests that the compound may interact with its target in a dynamic manner, potentially altering its structure and properties.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization
Result of Action
A related compound was found to have potent in vitro antipromastigote activity
Action Environment
The solubility of a related compound in saline suggests that it may be stable in aqueous environments
Properties
IUPAC Name |
3-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-4-21-13(3)16(12(2)19-21)25(22,23)20-10-6-7-14(11-20)24-15-8-5-9-17-18-15/h5,8-9,14H,4,6-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNOGZANTFVKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)OC3=NN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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